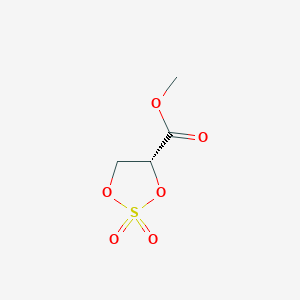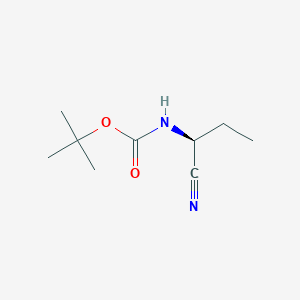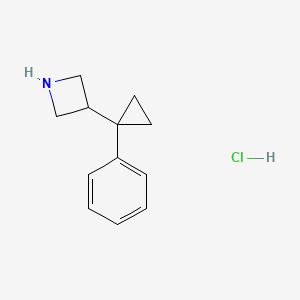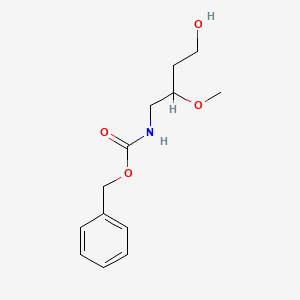![molecular formula C10H16O3S B13505538 Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound that has recently gained attention in various fields of scientific research and industry. This compound is known for its unique spirocyclic structure, which includes both oxygen and sulfur atoms, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but lacks the methyl group at the 8-position.
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but contains a fluorine atom instead of a methyl group.
2-Oxa-6-azaspiro[3.4]octane: Contains a nitrogen atom instead of sulfur.
Uniqueness
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is unique due to its specific combination of oxygen, sulfur, and a methyl group in the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O3S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-13-8(11)9(2)6-14-7-10(9)4-12-5-10/h3-7H2,1-2H3 |
Clave InChI |
VQZNBFBCNLMPKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CSCC12COC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



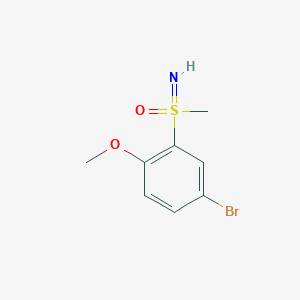

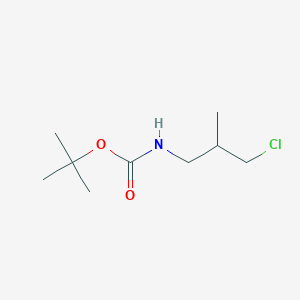
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
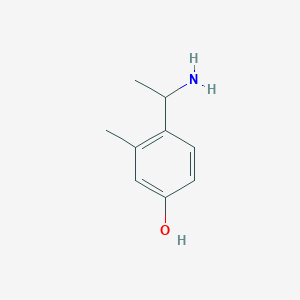
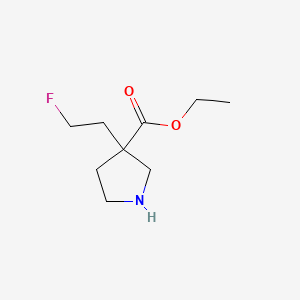
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
